(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol
Description
Properties
IUPAC Name |
(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVMRQREBYGIBY-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879399-07-2 | |
| Record name | (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-ketoesters, benzylamines, aromatic aldehydes, and nitromethane in the presence of a catalyst . Another approach includes the reduction of diastereomeric mixtures using sodium borohydride followed by epimerization and ester hydrolysis .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: It can be used as a scaffold for the design of new drugs with potential therapeutic effects .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrrolo[1,2-a]pyrazine scaffold is versatile, with modifications at positions 3, 7, and 8a significantly altering physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1. Structural and Functional Comparison of Pyrrolo[1,2-a]pyrazine Derivatives
Key Structural Differences and Implications
Dione-containing derivatives (e.g., 1,4-diones in and ) exhibit redox activity, critical for antioxidant effects .
Isobutyl chains () correlate with cytotoxicity, likely via hydrophobic interactions with cellular targets .
Stereochemistry : The (7R,8aS) configuration is conserved in bioactive analogs, suggesting stereospecific interactions with enzymes or receptors .
Q & A
Basic Research Questions
Q. What are the key structural features and stereochemical considerations of (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol?
- Answer : The compound is a bicyclic pyrrolopyrazine derivative with a hydroxyl group at position 7. Its stereochemistry is defined by the (7R,8aS) configuration, which significantly impacts its physicochemical and biological properties. The molecular formula is C₇H₁₄N₂O (MW: 142.2 g/mol), and its IUPAC name emphasizes the fused pyrrolidine-pyrazine ring system . Stereochemical verification requires techniques like X-ray crystallography or advanced NMR spectroscopy to confirm the relative configuration of chiral centers.
Q. What synthetic routes are available for preparing this compound, and how can its purity be verified?
- Answer : Common synthetic strategies include:
- Ring-closing metathesis of appropriately substituted diene precursors.
- Hydroxylation of pyrrolopyrazine intermediates using stereoselective catalysts (e.g., Sharpless asymmetric dihydroxylation) .
Purity verification involves HPLC (≥95% purity), HRMS (e.g., [M+H]⁺ = 143.1184), and elemental analysis (e.g., C: 59.12%, H: 9.92%, N: 19.70%) .
Q. What safety precautions should be taken when handling this compound given limited toxicological data?
- Answer : Based on structurally related compounds, precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : In a dry, cool environment (<-20°C for long-term stability) .
- Incompatible Materials : Avoid strong acids/bases and oxidizing agents due to potential decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions may arise from differences in:
- Assay conditions (e.g., pH, temperature, solvent).
- Cell lines or model systems (e.g., primary vs. immortalized cells).
- Enantiomeric purity (e.g., inadvertent use of racemic mixtures).
To address this, standardize protocols (e.g., NIH/NCATS guidelines), validate activity across multiple assays, and confirm stereochemical integrity via chiral HPLC .
Q. What strategies optimize the enantiomeric purity during synthesis?
- Answer : Key methods include:
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-based for transfer hydrogenation).
- Chromatography : Chiral stationary phases (e.g., amylose-based columns) for enantiomer separation .
Q. How to design experiments to assess the compound’s metabolic stability in vitro?
- Answer : A stepwise approach:
Liver Microsome Assay : Incubate with human/rat liver microsomes (1 mg/mL) in NADPH-regenerating buffer.
Sampling : Collect aliquots at 0, 15, 30, and 60 minutes.
Analysis : Use LC-MS/MS to quantify parent compound depletion.
Data Interpretation : Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
Data Gaps and Research Opportunities
- Toxicity : No acute or chronic toxicity data available; prioritize in vitro cytotoxicity screening (e.g., HepG2 cells) and Ames testing .
- Ecological Impact : Lack of biodegradability or bioaccumulation data necessitates OECD 301/305 testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
